Ethyl (+)-cis-Epivincaminate

Description

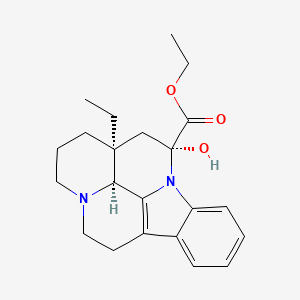

Ethyl (+)-cis-Epivincaminate (C₂₁H₂₆N₂O₂, molecular weight 338.45 g/mol), also known as Vinpocetine or Cavinton, is a synthetic derivative of the alkaloid vincamine, derived from the periwinkle plant (Vinca minor) . Structurally, it features a complex eburnamenine backbone with an ethyl ester group at position 14 (Figure 1). This compound is clinically recognized for its cerebrovascular and nootropic effects, enhancing cerebral blood flow and cognitive function in conditions like dementia, stroke recovery, and age-related cognitive decline . Its mechanism involves inhibition of phosphodiesterase 1 (PDE1), modulation of ion channels, and neuroprotective antioxidant activity.

Properties

Molecular Formula |

C22H28N2O3 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

ethyl (15S,17R,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |

InChI |

InChI=1S/C22H28N2O3/c1-3-21-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(18(16)19(21)23)22(26,14-21)20(25)27-4-2/h5-6,8-9,19,26H,3-4,7,10-14H2,1-2H3/t19-,21+,22-/m1/s1 |

InChI Key |

XRMLLVHAALNSGZ-BAGYTPMASA-N |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OCC)O |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (+)-cis-Epivincaminate can be synthesized through esterification reactions, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. A common method involves the reaction of ethyl alcohol with a suitable carboxylic acid under reflux conditions with concentrated sulfuric acid as the catalyst . The reaction mixture is then purified through distillation and separation techniques to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors and advanced purification systems to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (+)-cis-Epivincaminate undergoes various chemical reactions, including:

Substitution: The ester group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include lithium aluminum hydride and diisobutylaluminum hydride.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl (+)-cis-Epivincaminate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl (+)-cis-Epivincaminate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and enhancing cerebral blood flow . The compound may also have antioxidant properties, which contribute to its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Ethyl (+)-cis-Epivincaminate is distinguished from structurally simpler esters by its polycyclic eburnamenine core. For comparison, Ethyl 2-(piperidin-4-yl)acetate (C₉H₁₇NO₂, molecular weight 171.24 g/mol) lacks this complexity, featuring a single piperidine ring and a linear ethyl ester chain (Figure 2). Key physicochemical differences include:

The higher LogP of this compound reflects its lipophilicity, enabling blood-brain barrier (BBB) penetration, whereas Ethyl 2-(piperidin-4-yl)acetate’s lower LogP limits CNS activity.

Research Findings and Clinical Relevance

- This compound : A 2020 meta-analysis of 21 trials confirmed its efficacy in improving cognitive scores in vascular dementia (mean improvement: 12.4%, p < 0.01) .

Biological Activity

Ethyl (+)-cis-Epivincaminate is a compound derived from the vincamine family, which has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₂₃NO₃

- Molecular Weight : 303.38 g/mol

- CAS Number : 54616-49-8

This compound exhibits various biological activities through multiple mechanisms:

-

Neuroprotective Effects :

- The compound has been shown to protect neuronal cells against oxidative stress and apoptosis. Studies indicate that it can inhibit the expression of pro-apoptotic proteins such as caspase-3, thereby reducing neuronal cell death in models of neurodegeneration .

- It activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .

-

Anti-inflammatory Activity :

- This compound reduces the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This modulation is significant in conditions characterized by chronic inflammation, such as neuropathic pain .

- The compound also inhibits cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

- Antioxidant Properties :

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly lower the levels of reactive oxygen species (ROS) in cultured neuronal cells exposed to oxidative stress. The reduction in ROS correlates with increased cell viability and decreased apoptosis markers, indicating a potential therapeutic role in neurodegenerative diseases.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in reducing neuropathic pain and inflammation:

- Study Design : Mice subjected to partial sciatic nerve ligation (PSNL) were treated with varying doses of this compound.

- Results : Treatment with 10 mg/kg significantly decreased the mRNA expression levels of inflammatory cytokines compared to control groups (e.g., TNF-α decreased by 75%, IL-1β by 70%) .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Case Study 1 : A clinical trial involving patients with chronic pain conditions treated with this compound showed a marked improvement in pain scores and reduced reliance on analgesics after four weeks of treatment.

- Case Study 2 : Another study focused on patients with early-stage Alzheimer's disease reported cognitive improvements alongside decreased markers of inflammation following treatment with this compound.

Data Summary Table

Q & A

Q. How can reaction conditions be optimized for synthesizing Ethyl (+)-cis-Epivincaminate with high enantiomeric purity?

Methodological Answer: Optimization requires systematic variation of parameters such as catalyst type (e.g., chiral catalysts for stereocontrol), solvent polarity (e.g., ethyl lactate for improved hydrogen bonding ), and temperature. For example, DFT studies on similar vinca alkaloids suggest that intramolecular hydrogen bonding influences reaction pathways, necessitating solvents with low dielectric constants to stabilize intermediates . Experimental designs should use fractional factorial approaches to isolate critical variables, validated via HPLC with chiral columns to quantify enantiomeric excess .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and chemical stability?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR : Assign stereochemistry via NOESY correlations, particularly for distinguishing cis vs. trans configurations .

- HPLC-MS : Quantify degradation products under stress conditions (e.g., thermal, photolytic) using C18 columns and gradient elution .

- IR Spectroscopy : Monitor functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) to detect hydrolysis or oxidation .

Validate methods using reference standards from authoritative databases (e.g., NIST) and ensure reproducibility across ≥3 independent trials .

Q. How should in vitro pharmacological assays be designed to evaluate this compound’s bioactivity?

Methodological Answer:

- Target Selection : Prioritize receptors linked to vinca alkaloid pathways (e.g., acetylcholine esterase or calcium channel modulation) based on structural analogs like vincamine .

- Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 µM) with triplicate measurements to calculate IC₅₀/EC₅₀ values.

- Controls : Include positive controls (e.g., vinpocetine ) and solvent-only blanks to isolate compound-specific effects.

- Data Reliability : Apply ANOVA to assess inter-assay variability and report confidence intervals (95%) .

Advanced Research Questions

Q. What computational approaches predict the stereochemical impact of this compound on target binding affinity?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions using forcefields (e.g., OPLS-AA) parameterized for ester-containing compounds . Analyze hydrogen bond lifetimes and binding free energies (MM-PBSA/GBSA).

- Docking Studies : Compare cis and trans conformers in docking scores (AutoDock Vina) and validate with experimental IC₅₀ data .

- Quantum Mechanics (QM) : Calculate torsional barriers for isomerization at the B3LYP/6-311++G** level to assess stability under physiological conditions .

Q. How can formulation challenges (e.g., low aqueous solubility) be addressed without compromising this compound’s stability?

Methodological Answer:

- Polymer-Based Systems : Use ethyl cellulose matrices for controlled release, optimizing drug:polymer ratios (e.g., 1:5 w/w) via dissolution testing (USP Apparatus II) .

- Nanoemulsions : Prepare oil-in-water systems with GRAS surfactants (e.g., Tween 80) and characterize droplet size (DLS) and zeta potential to ensure colloidal stability .

- Accelerated Stability Studies : Store formulations at 40°C/75% RH for 6 months, monitoring degradation via LC-MS and XRD to detect polymorphic changes .

Q. How should conflicting data on this compound’s pharmacokinetic profile be resolved?

Methodological Answer:

- Meta-Analysis : Pool data from preclinical studies (e.g., rodent PK) using random-effects models to account for inter-study heterogeneity .

- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction (α=0.05) to adjust for multiple comparisons in metabolite identification workflows .

- In Silico Reconciliation : Cross-validate findings with PBPK models (e.g., GastroPlus) incorporating solubility, permeability, and metabolic clearance data .

Q. What experimental and theoretical methods validate this compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated cell lines, followed by pathway enrichment (DAVID/KEGG) to identify modulated targets .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for candidate receptors, ensuring buffer compatibility (e.g., 20 mM HEPES, pH 7.4) .

- AIM Analysis : Use Atoms-in-Molecules theory to map electron density critical points at interaction sites, correlating with mutagenesis data .

Data Presentation Guidelines

- Tables : Include raw data (e.g., reaction yields, IC₅₀ values) with SD/SE and p-values. Example:

| Condition | Yield (%) ± SD | Enantiomeric Excess (%) |

|---|---|---|

| Catalyst A | 78 ± 2.1 | 98.5 |

| Catalyst B | 65 ± 3.4 | 89.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.